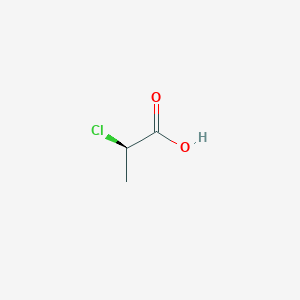

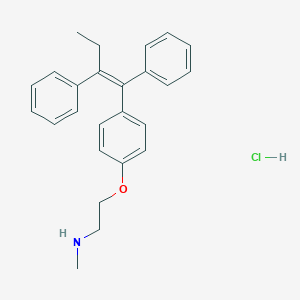

![molecular formula C₁₀H₁₂N₂O₄ B014821 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one CAS No. 15981-92-7](/img/structure/B14821.png)

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one

Descripción general

Descripción

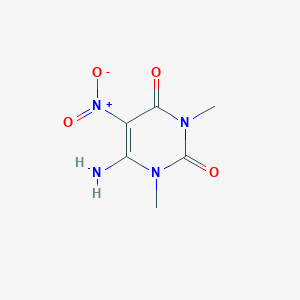

This compound, also known as 2,3’-ANHYDROTHYMIDINE, is a chemical compound with the molecular formula C10H12N2O4 . It has a unique structure that opens doors for diverse applications, ranging from pharmaceuticals to materials science.

Molecular Structure Analysis

The compound has a complex structure with a molecular weight of 224.21 g/mol . The IUPAC name is 10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.0 2,7]dodeca-3,6-dien-5-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.21 g/mol, a density of 1.72g/cm3, and a boiling point of 381.8ºC at 760mmHg . Its melting point is 246-247ºC, and it has a flash point of 184.7ºC .Aplicaciones Científicas De Investigación

Synthesis of 5′-Derivatives of 3′- (tetrazole-2′-yl)-3′-deoxythymidines

2,3’-Anhydrothymidine can be derivatized to 5′-benzoyl-2′,3′-anhydrothymidine for use in the synthesis of 5′-Derivatives of 3′- (tetrazole-2′-yl)-3′-deoxythymidines . This process is crucial in the development of new pharmaceuticals and therapeutic agents.

Production of 3′-S-acetyl-3′-thio-2′-deoxynucleosides

2,3’-Anhydrothymidine can be contacted with thioacetic acid to produce 3′-S-acetyl-3′-thio-2′-deoxynucleosides . These compounds are important in the study of nucleic acid structure and function, and they can also be used as building blocks in the synthesis of DNA for genetic engineering and other applications.

Synthesis of 3′-Deoxy-3′-[18F]fluorothymidine

2,3’-Anhydrothymidine is used as a precursor in the synthesis of 3′-Deoxy-3′-[18F]fluorothymidine . This compound is particularly suitable for PET imaging of tumor proliferation because of lacking degradation in vivo .

Synthesis of 3′,5′-dithiothymidine

A novel and convenient procedure for synthesizing 3′,5′-dithiothymidine was described. In this procedure, DBU was used to form the intramolecular ring of 2,3’-anhydrothymidine and then the thioacetic acid was used as solvent as well as the nucleophilic reagent to produce S-acetyl-3′-thiothymidine .

Mecanismo De Acción

Target of Action

It’s known that 3’-modified nucleosides are used as inhibitors of hiv replication

Mode of Action

The mode of action of 2,3’-Anhydrothymidine involves a series of chemical reactions. For instance, it can be derivatized to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’-(tetrazole-2’-yl)-3’-deoxythymidines . It can also be contacted with thioacetic acid to produce 3’-S-acetyl-3’-thio-2’-deoxynucleosides .

Biochemical Pathways

It’s known that metabolic pathways involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Pharmacokinetics (ADME Properties)

It’s known that the compound is a powder form and soluble in methanol . It’s stored at -20°C, suggesting that it’s stable under low temperatures

Result of Action

It’s known that 3’-modified nucleosides, such as 2,3’-anhydrothymidine, are used as inhibitors of hiv replication

Action Environment

It’s known that the compound is stable under low temperatures, as it’s stored at -20°c

Propiedades

IUPAC Name |

10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSNHEYOIASGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936178 | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

CAS RN |

15981-92-7 | |

| Record name | NSC144601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3'-anhydrothymidine in nucleoside chemistry?

A1: 2,3'-Anhydrothymidine serves as a crucial synthetic intermediate in nucleoside chemistry. Its strained three-membered epoxide ring makes it highly reactive towards nucleophiles, enabling the introduction of various substituents at the 3'-position of the deoxyribose sugar. This characteristic is widely exploited to synthesize therapeutically important nucleoside analogs, including the anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT). [, , ]

Q2: Can you elaborate on the synthesis of AZT from 2,3'-anhydrothymidine?

A2: AZT synthesis involves reacting 2,3'-anhydrothymidine with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). [] The azide ion (N3-) acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3'-azido-3'-deoxythymidine (AZT) with inversion of configuration at the 3'-position. [, , ]

Q3: Are there alternative nucleophiles besides azide that can react with 2,3'-anhydrothymidine?

A3: Yes, various other nucleophiles besides azide can react with 2,3'-anhydrothymidine. Examples include:

- Thioacetic acid: Leads to the formation of 3'-S-acetyl-3'-thiothymidine, a key intermediate in synthesizing 3',5'-dithiothymidine. []

- O,O-disubstituted phosphorodithioic acids: Yields thymidine 3′-S-phosphorodithioate and dithymidine-3′-S-phosphorodithioate, valuable compounds in nucleotide chemistry. []

- Methyl mercaptan anion: Opens the epoxide ring to give the 3′-methylthio derivative, a precursor to 3′-(methylsulfinyl)-3′-deoxythymidine and its sulfone analog. []

- Triethylammonium salts of tetrazole or 5-substituted tetrazoles: Reacts with 5′-O-benzoyl-2,3′-anhydrothymidine to yield 5′-O-benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives, which can be further modified to yield 3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-derivatives. []

Q4: How does the structure of 2,3'-anhydrothymidine influence its reactivity?

A4: The reactivity of 2,3'-anhydrothymidine stems from the inherent ring strain within its 2,3'-epoxy ring. This strain makes the ring susceptible to nucleophilic attack, primarily at the less sterically hindered 3'-carbon. [, , ]

Q5: What are some challenges associated with synthesizing 2,3'-anhydrothymidine?

A5: Synthesizing 2,3'-anhydrothymidine can be challenging due to the potential for side reactions, such as the formation of 2,5'-anhydro-1-(2-deoxy---threo-pentofuranosyl)thymine. [] Additionally, optimizing reaction conditions to favor the desired 2,3'-anhydro product over other possible isomers requires careful consideration. [, , , , ]

Q6: How is 2,3'-anhydrothymidine typically synthesized?

A6: Several methods have been developed for the synthesis of 2,3'-anhydrothymidine:

- DBU-mediated cyclization: Treatment of 5′-O-tritylthymidine with perfluorobutanesulfonyl fluoride and DBU in toluene yields 5′-O-trityl-2,3′-anhydrothymidine. []

- Thermal or base-promoted conversion: Heating or treating 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine with a base results in the formation of 5′-O-TBDMS-2,3′-anhydro-thymidine. [, ]

- Mitsunobu reaction: Direct conversion of thymidine to 2,3′-anhydrothymidine can be achieved using the Mitsunobu reaction. []

- Diphenyl sulphite mediated conversion: Heating thymidine with diphenyl sulphite in dimethylacetamide also leads to the formation of 2,3′-anhydrothymidine. [, ]

Q7: What is the role of protecting groups in the synthesis of 2,3'-anhydrothymidine and its derivatives?

A7: Protecting groups, such as benzoyl, tosyl, trityl, and TBDMS, are often employed in the synthesis of 2,3'-anhydrothymidine and its derivatives to prevent unwanted side reactions at the 5′-hydroxyl group. [, , , , , ] They are strategically chosen based on their compatibility with reaction conditions and ease of removal after the desired transformations are complete.

Q8: Has the crystal structure of 2,3'-anhydrothymidine or its derivatives been determined?

A8: Yes, the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine has been determined. The crystal belongs to the triclinic system, space group P1. The analysis revealed the absence of intermolecular hydrogen bonds and a 32.23° angle between the benzene ring and pyrimidine planes. []

Q9: What are the potential applications of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) derived from 2,3'-anhydrothymidine?

A9: [18F]FLT, synthesized from 2,3'-anhydrothymidine, is a radiotracer used in positron emission tomography (PET) to image cellular proliferation. This is particularly relevant in oncology, where it shows promise for diagnosing and evaluating tumor response to therapy. [, , ]

Q10: What are some of the challenges in synthesizing and using [18F]FLT?

A10: Synthesizing [18F]FLT can be challenging due to the need for specialized equipment and expertise in radiochemistry. Low synthesis yields and limited repetition rates have also hindered its widespread clinical application. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

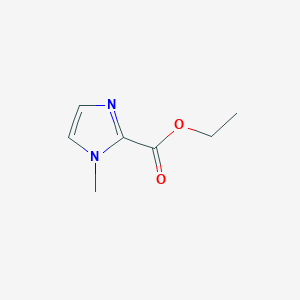

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

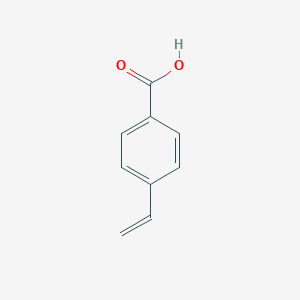

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

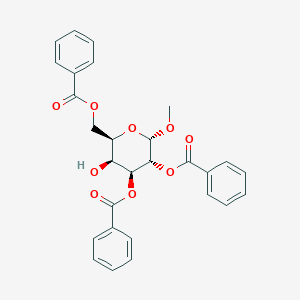

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)